Acetyl cysteinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

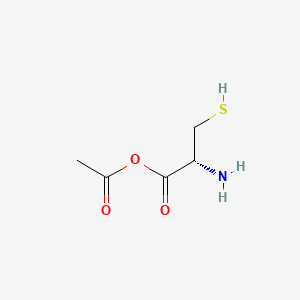

Acetyl cysteinate, also known as N-acetylcysteine, is a derivative of the amino acid cysteine. It is widely recognized for its role as a precursor in the synthesis of glutathione, a powerful antioxidant in the body. This compound is commonly used in medical settings to treat acetaminophen overdose and to loosen thick mucus in individuals with chronic respiratory conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetyl cysteinate typically involves the acylation of cysteine. One common method includes adjusting the pH of cysteine mother liquor to 9-12, followed by the addition of acetic anhydride at 40-60°C for 20-60 minutes. This acylation reaction produces an acylation liquid, which is then neutralized and crystallized to obtain crude this compound. The crude product is further purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes acylation, cooling, crystallization, centrifugal separation, and drying. Equipment such as ceramic reaction kettles, cooling reaction kettles, centrifugal machines, and vacuum driers are used to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl cysteinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced back to cysteine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Disulfides.

Reduction: Cysteine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetyl cysteinate has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and a precursor in the synthesis of other compounds.

Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.

Medicine: Used to treat acetaminophen overdose, chronic respiratory conditions, and as a potential treatment for various other conditions due to its antioxidant properties.

Industry: Employed in the production of pharmaceuticals and as a dietary supplement

Wirkmechanismus

Acetyl cysteinate exerts its effects primarily through its role as a precursor to glutathione. It is deacetylated to cysteine, which then participates in the synthesis of glutathione. Glutathione acts as an antioxidant, neutralizing reactive oxygen species and maintaining cellular redox balance. Additionally, this compound can directly scavenge free radicals and reduce disulfide bonds in mucin, thereby decreasing mucus viscosity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cysteine: The parent amino acid of acetyl cysteinate.

Methionine: Another sulfur-containing amino acid with antioxidant properties.

Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, and a key antioxidant in the body.

Uniqueness

This compound is unique due to its acetyl group, which enhances its stability and bioavailability compared to cysteine. This modification allows it to be more effective in replenishing glutathione levels and providing antioxidant protection .

Eigenschaften

CAS-Nummer |

25988-61-8 |

|---|---|

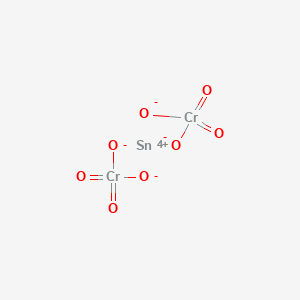

Molekularformel |

C5H9NO3S |

Molekulargewicht |

163.20 g/mol |

IUPAC-Name |

acetyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)9-5(8)4(6)2-10/h4,10H,2,6H2,1H3/t4-/m0/s1 |

InChI-Schlüssel |

PEWXENMTDDNSMK-BYPYZUCNSA-N |

Isomerische SMILES |

CC(=O)OC(=O)[C@H](CS)N |

Kanonische SMILES |

CC(=O)OC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)